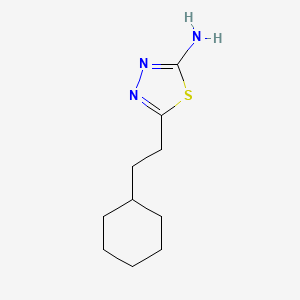

5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, also known as CTA, is a versatile and highly useful compound used in a variety of scientific research applications. It is a cyclic amine that is used as a building block for the synthesis of a variety of other compounds, such as those used in drug discovery and development. CTA is also used as a catalyst in organic synthesis and as a reagent in medicinal chemistry.

Aplicaciones Científicas De Investigación

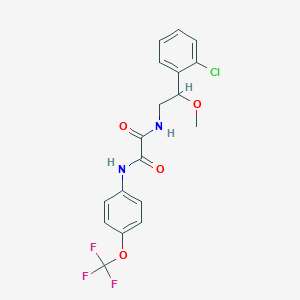

Synthesis and Heterocyclic Derivative Formation

5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, El-Sayed, Shaldom, and Al Mazrouee (2015) demonstrated the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate to produce 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which was then used to synthesize derivatives with rings like coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Antiproliferative and Antimicrobial Properties

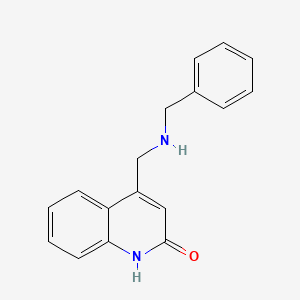

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, highlighting their potential in pharmacology and chemotherapy (Gür et al., 2020).

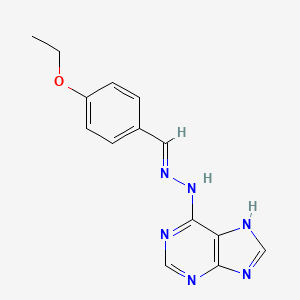

Crystallographic and DFT Studies

The compound and its derivatives have been the subject of crystallographic and density functional theory (DFT) studies. Dani et al. (2013) synthesized new compounds with 1,3,4-thiadiazol-2-amine, providing insights into their molecular structure and stability through crystallographic and DFT analysis (Dani et al., 2013).

Ultrasound-Assisted Synthesis

Erdogan (2018) conducted a study on ultrasound-assisted synthesis of derivatives, demonstrating an efficient method for their production, and compared experimental and computational data to validate the synthesis process (Erdogan, 2018).

Solid-Phase Synthesis

Yang, Choe, and Gong (2016) utilized solid-phase synthesis to create a library of 1,3,4-thiadiazole derivatives, emphasizing the compound's versatility in synthesizing diverse analogs with potential biological activities (Yang, Choe, & Gong, 2016).

Novel Synthesis Methods

Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, highlighting the compound's adaptability in creating various structures for potential applications (Kokovina et al., 2021).

DNA Interactions and Anticancer Activity

Shivakumara and Krishna (2021) synthesized novel 1,3,4-thiadiazol-2-amines and evaluated their DNA interactions, indicating their potential in therapeutic drug development (Shivakumara & Krishna, 2021). Additionally, Krishna et al. (2020) synthesized analogues of this compound and evaluated their anticancer activity, showcasing its applicability in cancer treatment research (Krishna et al., 2020).

Propiedades

IUPAC Name |

5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAAUXINWNGENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)

![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)

![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)

![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)

![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)